molecular formula C5H8O B1663982 Ethyl vinyl ketone CAS No. 1629-58-9

Ethyl vinyl ketone

Cat. No. B1663982
CAS RN: 1629-58-9
M. Wt: 84.12 g/mol
InChI Key: JLIDVCMBCGBIEY-UHFFFAOYSA-N
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Description

Ethyl Vinyl Ketone (EVK) is a volatile flavor compound that is mainly found in tomatoes . It may be responsible for the raw bean odor and flavor in soybeans . It has a powerful, penetrating odor and is also reported as having a pungent, mustard odor .


Synthesis Analysis

An efficient and elegant method was developed for the preparation of substituted phenyl vinyl ketones using low-cost and commercially available ethyl chloroformate and diisopropylethylamine as reagents . This methodology was also applied to the synthesis of natural products such as mimosifoliol and quinolines .


Molecular Structure Analysis

The molecular formula of Ethyl Vinyl Ketone is C5H8O . It has a molecular weight of 84.12 . The structure of Ethyl Vinyl Ketone can also be represented as CH2=CH–C(=O)–R .


Chemical Reactions Analysis

Most vinyl ketones, including Ethyl Vinyl Ketone, are readily polymerized via a radical mechanism due to the stabilization of the produced radical active center . Ethyl Vinyl Ketone is also known to suppress PI3K–Akt signaling, which regulates processes involved in cellular homeostasis, including cell proliferation, autophagy, and glucose metabolism .


Physical And Chemical Properties Analysis

Ethyl Vinyl Ketone has a melting point of 59-61 °C and a boiling point of 38 °C/60 mmHg (lit.) . It has a density of 0.851 g/mL at 20 °C and 0.845 g/mL at 25 °C (lit.) . It is insoluble in water but soluble in most organic solvents .

Scientific Research Applications

Ethyl Vinyl Ketone in Scientific Research

Ethyl vinyl ketone (EVK) is a versatile organic compound with several applications in scientific research. Below are detailed sections focusing on unique applications of EVK.

Annulation Reagent in Organic Synthesis: EVK is commonly used as a reagent for annulation, which is a key step in the synthesis of complex organic molecules. Annulation involves the formation of new carbon-carbon bonds, leading to the creation of cyclic structures .

2. Stomatal Closure Regulation in Plant Biology Research has shown that EVK can mediate stomatal closure in plants by increasing guard cell K+ efflux. This process is crucial for limiting water loss and improving pathogen resistance in plants .

Synthesis of Aryl Vinyl Ketones: EVK serves as a precursor in the synthesis of aryl vinyl ketones, which are important intermediates in the production of natural products and pharmaceuticals .

Pharmaceutical Intermediate: Similar to its methyl counterpart, EVK may be used in the synthesis of pharmaceutical drugs, although specific examples with EVK were not found, its structural similarity to methyl vinyl ketone suggests potential uses in this field .

Michael Addition Reactions: In organic chemistry, EVK can participate in Michael addition reactions, which are useful for constructing carbon-carbon bonds and synthesizing various organic compounds .

Robinson Annulation Reactions: EVK is involved in Robinson annulation reactions, a method used to create complex ring systems that are prevalent in many natural products and pharmaceuticals .

Synthesis of γ-Keto Sulfones: EVK can be used in the metal-free hydrosulfonylation of α,β-unsaturated ketones to synthesize γ-keto sulfones, which are valuable intermediates in organic synthesis and pharmaceutical chemistry .

Safety And Hazards

Ethyl Vinyl Ketone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and its vapors may form explosive mixtures with air . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to use explosion-proof electrical/ventilating/lighting equipment .

properties

IUPAC Name

pent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8O/c1-3-5(6)4-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIDVCMBCGBIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
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Related CAS

29697-33-4
Record name 1-Penten-3-one, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29697-33-4
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DSSTOX Substance ID

DTXSID5025318
Record name Ethyl vinyl ketone
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Molecular Weight

84.12 g/mol
Source PubChem
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Physical Description

Liquid, polymerizes readily with heat or in the presence of alkali; powerful penetrating odour
Record name 1-Penten-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1079/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

38.00 °C. @ 60.00 mm Hg
Record name 1-Penten-3-one
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Solubility

insoluble in water; soluble in most organic solvents, Miscible at room temperature (in ethanol)
Record name 1-Penten-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.842-0.848
Record name 1-Penten-3-one
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Product Name

Ethyl vinyl ketone

CAS RN

1629-58-9
Record name 1-Penten-3-one
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Record name Ethyl vinyl ketone
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Record name ETHYL VINYL KETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Ethyl Vinyl Ketone?

A1: The molecular formula of Ethyl Vinyl Ketone is C5H8O, and its molecular weight is 84.12 g/mol.

Q2: Is there any spectroscopic data available for Ethyl Vinyl Ketone?

A2: Yes, infrared spectrometry (IR) has been used to investigate the thermal degradation behavior of EVK polymers. [] Additionally, UV-visible spectroscopy has been employed to measure the wavelength dependence of its gas-phase absorption cross-sections. []

Q3: How reactive is Ethyl Vinyl Ketone with nucleophiles?

A3: Ethyl Vinyl Ketone, as an α,β-unsaturated ketone, readily reacts with nucleophiles via Michael addition. Studies have shown its high reactivity with the nucleophilic thiol group of Glutathione (GSH). []

Q4: Can Ethyl Vinyl Ketone participate in Diels-Alder reactions?

A4: Yes, Ethyl Vinyl Ketone can act as a dienophile in Diels-Alder reactions. Research shows its successful use in reactions with various dienes, including cyclopentadiene, methylcyclopentadiene, isoprene, and 2,3-dimethylbutadiene. [, ]

Q5: What role does Ethyl Vinyl Ketone play in the synthesis of Stachybotrin D?

A5: Research suggests using isopropyl vinyl ketone, a close analog of EVK, in the Robinson annulation step of Stachybotrin D synthesis as a greener alternative to incorporate a methyl group. []

Q6: How does Ethyl Vinyl Ketone interact with biological systems?

A6: Ethyl Vinyl Ketone acts as a reactive electrophilic substance (RES). Studies have shown it can activate K+ efflux in Arabidopsis, leading to stomatal closure. This process involves interactions with MRP4 and RBOH proteins and subsequent H2O2 production. [, ]

Q7: Can Ethyl Vinyl Ketone form adducts with biomolecules?

A7: Yes, EVK can form adducts with nucleophilic sites in proteins. One study identified an EVK adduct formed with the N-terminal valine in hemoglobin (Hb) in human blood samples. []

Q8: Does Ethyl Vinyl Ketone induce any specific cellular responses?

A8: Research shows that EVK treatment increases H2O2 and intracellular calcium concentrations in Arabidopsis thaliana mesophyll cells. It also influences the expression of defense genes like WRKY53 and TGA5. []

Q9: What is the primary target organ of Ethyl Vinyl Ketone toxicity?

A9: Inhalation studies indicate the nasal cavity as the major target organ for EVK toxicity in both rats and mice, causing lesions in the olfactory and respiratory epithelium. [, ]

Q10: What is known about the general toxicity of Ethyl Vinyl Ketone?

A10: Ethyl Vinyl Ketone is considered a reactive, direct-acting gaseous irritant. Its toxicity primarily affects the upper respiratory tract. [, ] Further research is necessary to fully understand its potential long-term effects.

Q11: What is known about the thermal degradation behavior of Ethyl Vinyl Ketone polymers?

A11: Studies using thermogravimetry (TG) show that the thermal degradation of EVK polymers is influenced by the structure of substituents and the type of initiators used during polymerization. []

Q12: Have there been any computational studies on Ethyl Vinyl Ketone?

A12: Yes, quantum mechanical studies have been conducted to understand the oxidation of EVK initiated by OH radicals. These studies involved calculating the potential energy surface and rate coefficients for various reaction pathways. []

Q13: Have any studies used computational methods to investigate the reactions of Ethyl Vinyl Ketone?

A13: Yes, QM/MM simulations have been used to study the 1,3-dipolar cycloaddition reaction between pyridazinium dicyanomethanide and EVK in various solvents. These simulations provided insights into the mechanism and solvent effects on the reaction. []

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